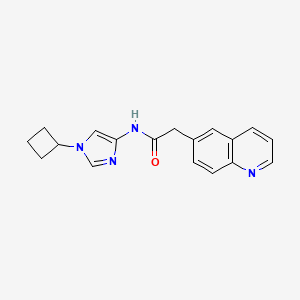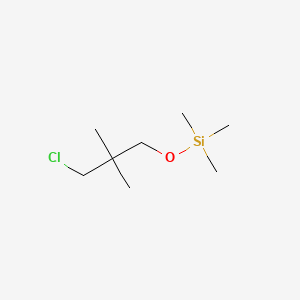
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide
概要
説明
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide is a complex organic compound that features a quinoline ring system linked to an imidazole moiety through an acetamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the acetamide group. The final step involves the cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and imidazole rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Quinolineacetamide derivatives: These compounds share the quinoline-acetamide structure but may have different substituents on the quinoline or acetamide groups.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents or linkages.
Uniqueness
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide is unique due to the specific combination of the quinoline and imidazole rings, as well as the presence of the cyclobutyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
395074-48-3 |
|---|---|
分子式 |
C18H18N4O |
分子量 |
306.4 g/mol |
IUPAC名 |
N-(1-cyclobutylimidazol-4-yl)-2-quinolin-6-ylacetamide |
InChI |
InChI=1S/C18H18N4O/c23-18(21-17-11-22(12-20-17)15-4-1-5-15)10-13-6-7-16-14(9-13)3-2-8-19-16/h2-3,6-9,11-12,15H,1,4-5,10H2,(H,21,23) |
InChIキー |
QWXWYHPKUCWHGS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2C=C(N=C2)NC(=O)CC3=CC4=C(C=C3)N=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Phenylsulfanyl-[1,3]dioxolan-2-one](/img/structure/B8658348.png)


![1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine](/img/structure/B8658358.png)










